tert-butylN-[(1S)-2-methyl-1-[(2S)-oxiran-2-yl]propyl]carbamate
Description
tert-butyl N-[(1S)-2-methyl-1-[(2S)-oxiran-2-yl]propyl]carbamate (CAS: 170876-73-0) is a chiral carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a methyl-substituted propyl chain, and an epoxide (oxiran) ring. Its molecular formula is C₁₁H₂₁NO₃, with a molecular weight of 215.29 g/mol . The compound’s stereochemistry—(1S) at the carbamate-bearing carbon and (2S) at the oxiran ring—plays a critical role in its reactivity and biological interactions. It is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the synthesis of protease inhibitors like atazanavir .
Properties
Molecular Formula |
C11H21NO3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl N-[(1S)-2-methyl-1-[(2S)-oxiran-2-yl]propyl]carbamate |
InChI |
InChI=1S/C11H21NO3/c1-7(2)9(8-6-14-8)12-10(13)15-11(3,4)5/h7-9H,6H2,1-5H3,(H,12,13)/t8-,9+/m1/s1 |
InChI Key |
XEANBMDEHAYTRY-BDAKNGLRSA-N |
Isomeric SMILES |
CC(C)[C@@H]([C@H]1CO1)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)C(C1CO1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Chiral Epoxy Amine Intermediate
The chiral epoxy amine precursor is typically synthesized by:
- Starting from a chiral amino alcohol or amino acid derivative.
- Introducing the epoxide ring via epoxidation of an allylic alcohol or by nucleophilic displacement on a halohydrin intermediate.
For example, epichlorohydrin can be reacted with a chiral amine or its derivative in the presence of a base such as potassium hydroxide to yield the oxirane ring with defined stereochemistry.
Protection of the Amine as tert-Butyl Carbamate
The free amine is protected by reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine at room temperature. This reaction is typically conducted in solvents such as dichloromethane, tetrahydrofuran, or dimethylformamide and leads to high yields of the tert-butyl carbamate product.
| Reagent/Condition | Details |
|---|---|
| Amine substrate | Chiral epoxy amine intermediate |
| Protecting agent | Di-tert-butyl dicarbonate (Boc anhydride) |
| Base | Triethylamine or similar |
| Solvent | Dichloromethane, tetrahydrofuran, or DMF |
| Temperature | 0 °C to room temperature |
| Reaction time | Several hours (typically 1–18 h) |
Alternative Synthetic Routes
Some synthetic routes involve:
- Conversion of amino acids or amino alcohols to their tert-butyl carbamate esters.
- Subsequent epoxidation of allylic carbamates using reagents such as m-chloroperbenzoic acid (m-CPBA) or dimethyldioxirane to install the oxirane ring stereoselectively.
Representative Experimental Procedure
A representative synthesis from literature involves:
-
- React a chiral allylic amine derivative with epichlorohydrin in the presence of potassium hydroxide and tetrabutylammonium bromide as a phase transfer catalyst.
- This yields the oxiranyl-substituted amine with stereochemical control.
-
- Treat the resulting chiral epoxy amine with di-tert-butyl dicarbonate and triethylamine in dichloromethane at 0 °C to room temperature.
- Stir for several hours to complete carbamate formation.
- Workup involves aqueous extraction, drying, and purification by column chromatography.
Purification and Characterization
- Purification is commonly achieved by silica gel column chromatography using mixtures of ethyl acetate and heptane or hexane.
- Characterization is performed by ^1H NMR, ^13C NMR, and mass spectrometry.
- Typical ^1H NMR signals include tert-butyl singlets near 1.4 ppm, methine and methylene protons adjacent to the epoxide ring, and characteristic epoxide proton shifts around 2.5–3.5 ppm.
Data Table Summarizing Key Preparation Parameters
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Epoxidation | Epichlorohydrin, KOH, tetrabutylammonium bromide | Formation of chiral oxirane amine intermediate |
| Amine protection | Di-tert-butyl dicarbonate, triethylamine, DCM | tert-Butyl carbamate formation, high yield |
| Temperature | 0 °C to room temperature | Controls reaction rate and stereochemical fidelity |
| Purification | Silica gel chromatography (ethyl acetate/heptane) | Purified compound with >95% purity |
| Characterization | NMR, MS | Confirms structure and stereochemistry |
Research Findings and Optimization Notes
- The stereochemical purity of the epoxide is crucial for the biological activity of downstream products; thus, enantioselective epoxidation or use of chiral starting materials is preferred.
- The Boc protection step is generally high yielding and mild, preventing epoxide ring opening or racemization.
- Solvent choice can affect reaction rate and purity; dichloromethane is favored for its inertness and ease of removal.
- Use of phase transfer catalysts enhances epoxidation efficiency and stereoselectivity.
Chemical Reactions Analysis
Types of Reactions: tert-butylN-[(1S)-2-methyl-1-[(2S)-oxiran-2-yl]propyl]carbamate can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to open the oxirane ring.
Major Products Formed:
Oxidation: Formation of diols.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: In chemistry, tert-butylN-[(1S)-2-methyl-1-[(2S)-oxiran-2-yl]propyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates and epoxides. It is also used as a probe to investigate the mechanisms of enzyme inhibition and activation.
Medicine: In medicine, this compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as an intermediate in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of tert-butylN-[(1S)-2-methyl-1-[(2S)-oxiran-2-yl]propyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The oxirane ring can undergo nucleophilic attack by amino acid residues in the active site of enzymes, leading to the formation of covalent adducts. This interaction can result in the inhibition or activation of enzyme activity, depending on the nature of the target .
Comparison with Similar Compounds
tert-butyl N-[(1S)-1-[(2R)-oxiran-2-yl]-2-phenylethyl]carbamate
- Structure : Differs in the substitution pattern: a phenyl group replaces the methyl group, and the oxiran ring has an (2R) configuration.
- The (2R) oxiran configuration alters stereoelectronic properties, affecting reactivity in nucleophilic ring-opening reactions .
- Applications : Likely used in asymmetric synthesis where aromatic interactions are critical.
tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate (CAS: 154737-89-0)
- Structure : Features a hydroxycyclopentyl moiety instead of the oxiran ring and methyl-propyl chain.
- Key Differences :
- Applications: Potential use in peptidomimetics or as a building block for central nervous system (CNS) drugs.
tert-butyl 1-(oxiran-2-yl)-2-phenyl-ethyl carbamate (BOC Epoxide)
- Structure : Shares the Boc and oxiran groups but includes a phenyl-ethyl substituent.
- Classified as a genotoxic impurity in atazanavir synthesis, necessitating stringent trace-level control .
- Applications : Intermediate in HIV protease inhibitor synthesis; highlights the importance of structural alerts in pharmaceutical intermediates.
Comparative Analysis Table
Research Findings and Implications
- Reactivity : The target compound’s (2S)-oxiran ring is highly reactive in nucleophilic ring-opening reactions, enabling covalent bond formation in drug-target interactions. In contrast, hydroxycyclopentyl analogs (e.g., CAS 154737-89-0) exhibit lower reactivity but greater stability .
- Stereochemical Influence : The (1S,2S) configuration in the target compound optimizes spatial alignment for protease inhibition, whereas (2R)-configured analogs (e.g., CAS 170876-73-0 enantiomer) may show reduced activity .
- Pharmacokinetics: Lipophilic substituents (e.g., phenyl groups) enhance membrane permeability but may increase toxicity risks, as seen in BOC epoxide’s genotoxicity profile .
Q & A
Q. Advanced Optimization
- Temperature control : Lower temperatures (0–5°C) reduce racemization risks, critical for maintaining (S,S)-configuration .
- Catalytic additives : Chiral ligands (e.g., BINAP) can enhance enantiomeric excess (ee) during asymmetric synthesis .
- Yield vs. purity trade-offs : HPLC tracking (≥95% purity) is recommended to balance yield (typically 50–70%) and stereochemical fidelity .
How can the stereochemistry of this compound be rigorously confirmed?
Q. Basic Characterization
- NMR spectroscopy :
- ¹H NMR : Distinct signals for tert-butyl (δ 1.2–1.4 ppm) and oxirane protons (δ 3.1–3.5 ppm).
- NOE experiments : Confirm spatial proximity of methyl and oxirane groups .
- Polarimetry : Measures optical rotation to verify enantiomeric composition .
Q. Advanced Techniques
- X-ray crystallography : Resolves absolute configuration via hydrogen-bonding patterns (e.g., N–H⋯O interactions stabilize crystal packing) .
- Chiral HPLC : Quantifies ee using columns like Chiralpak® IA/IB under isocratic conditions .
What are the stability profiles of this compound under varying pH and temperature conditions?
Q. Basic Stability
Q. Advanced Degradation Pathways
- LC-MS/MS analysis : Identifies degradation products like tert-butyl carbamate (m/z 132.1) and oxidized epoxide derivatives .
- Kinetic studies : Pseudo-first-order degradation kinetics in aqueous solutions (t₁/₂ = 12–24 hours at pH 2) .
How does the stereochemistry of this compound influence its biological activity in drug discovery?
Q. Basic Structure-Activity Relationships
- Epoxide reactivity : The (2S)-oxirane group enables covalent binding to nucleophilic residues (e.g., cysteine in proteases) .
- Steric effects : The (1S)-2-methylpropyl group enhances target selectivity by reducing off-target interactions .
Q. Advanced Pharmacological Insights
- P-glycoprotein modulation : Analogous carbamates inhibit drug-efflux pumps, suggesting potential as chemosensitizers .
- Protease inhibition : Structural similarity to HIV protease inhibitor intermediates (e.g., atazanavir) highlights antiviral applications .
What analytical methods are validated for trace-level quantification of this compound in pharmaceutical intermediates?
Q. Basic Quantification
Q. Advanced Trace Analysis
- LC-MS/MS :
How does this compound compare to structurally related carbamates in terms of synthetic versatility and bioactivity?
Q. Basic Comparisons
| Compound | Key Feature | Application |
|---|---|---|
| tert-Butyl carbamate | Simpler protecting group | Peptide synthesis |
| Benzyl carbamate | Aromatic stability | Antibacterial agents |
| This compound | Chiral epoxide + tert-butyl | Antiviral intermediates |
Q. Advanced Functional Insights
- Reactivity : The epoxide enables regioselective ring-opening (e.g., with amines or thiols) for derivative synthesis .
- Biological selectivity : Superior P-glycoprotein inhibition (IC₅₀ = 1.2 µM) vs. non-chiral analogs (IC₅₀ >10 µM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
